2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a chloroindole moiety and an acetyl group. The compound has the molecular formula C10H7Cl2NO and a molecular weight of 228.07 g/mol. It is commonly referred to by its IUPAC name, which highlights its functional groups: 2-chloro indicates the presence of a chlorine atom at the second carbon, while 1-(5-chloro-1H-indol-2-yl) denotes the substitution of a chloroindole at the first position of the ethanone group. This compound is notable for its potential applications in medicinal chemistry and agricultural science.
There is no documented information on the mechanism of action for 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one.
The chemical behavior of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one can be explored through various reactions typical of indole derivatives and acyl compounds. One significant reaction type involves nucleophilic substitution, where nucleophiles can attack the electrophilic carbon in the carbonyl group or the carbon adjacent to the chlorine atom. Additionally, it can undergo hydrolysis to form corresponding acids or alcohols under appropriate conditions. The compound's reactivity can also be influenced by the presence of the chloro substituents, which can stabilize or destabilize intermediates during reactions.
The synthesis of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one typically involves the reaction between 5-chloroindole and dichloroacetyl chloride in an organic solvent such as dichloroethane. The general procedure includes:
The compound has potential applications in various fields:
Given its structural similarity to other biologically active indoles, this compound could be explored for additional therapeutic uses.
Several compounds share structural features with 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Chloro-1-(1H-indol-6-yl)ethanone | Indole ring with chloro substituent | Potentially different biological activity |
| 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone | Indole ring with reduced double bond | May exhibit unique reactivity |
| 2-Chloro-N-(5-chlorobenzoyl)-indole | Benzoyl instead of acetyl group | Different functional properties |
These compounds highlight the diversity within indole derivatives and underscore the unique aspects of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one in terms of its specific chloro substitutions and potential applications in both medicinal and agricultural contexts.
The compound’s systematic name reflects its substituents and parent structure:
Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇Cl₂NO |
| Molecular Weight | 228.07 g/mol |
| InChI Code | 1S/C₁₀H₇Cl₂NO/c11-5-10(14)9-4-6-3-7(12)1-2-8(6)13-9/h1-4,13H,5H2 |
| InChI Key | ZQBAZIHPFUEWPX-UHFFFAOYSA-N |
The indole ring’s aromaticity is preserved, while the electron-withdrawing chlorine atoms at positions 2 (ethanone) and 5 (indole) influence reactivity. The ketone group at position 1 enhances electrophilicity, enabling nucleophilic substitutions.
Molecular Structure and Basic Properties
2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one represents a dichlorinated indole derivative with molecular formula C₁₀H₇Cl₂NO and molecular weight 228.08 g/mol [1] [2]. The compound has been assigned CAS registry number 1799477-12-5 and InChI key ZQBAZIHPFUEWPX-UHFFFAOYSA-N [1] [2]. Commercial samples are typically supplied as a powder with 95% purity and require storage at 4°C [2].
Predicted Collision Cross Section Analysis
Mass spectrometric analysis reveals characteristic collision cross section values for various ionization adducts of the compound. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 143.8 Ų, while the sodium adduct [M+Na]⁺ shows an increased value of 155.7 Ų [1]. The ammonium adduct [M+NH₄]⁺ demonstrates the highest collision cross section at 164.4 Ų, indicating significant structural reorganization upon adduct formation [1]. These values provide important insights into the gas-phase behavior and molecular conformation of the compound.
Comparative Crystallographic Analysis
Although specific crystallographic data for 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one are not available in the literature, structural comparisons can be made with related indole derivatives. The parent indole crystallizes in the orthorhombic space group P n m a with unit cell parameters a = 7.6434 Å, b = 14.6714 Å, and c = 5.5496 Å at 150 K [3].
Related chlorinated indole derivatives demonstrate similar crystal packing behaviors. For instance, 2,2-dichloro-1-(4-chloro-1H-indol-1-yl)ethan-1-one crystallizes in the monoclinic space group P 21/n with unit cell parameters a = 9.7097 Å, b = 10.6037 Å, c = 10.1735 Å, and β = 96.580° at 101 K [4] [5]. This compound exhibits a twist-boat conformation in the solid state, with the indole ring system remaining essentially planar [4].
Intermolecular Interactions and Crystal Packing
Indole derivatives characteristically exhibit strong intermolecular interactions that govern their crystal packing. The most significant interactions include N-H···π contacts with energies reaching -28 kJ/mol, classical hydrogen bonds (-34 kJ/mol), π···π stacking interactions (-18 kJ/mol), and dipole-dipole interactions (-18 kJ/mol) [6] [7]. For chlorinated indole derivatives, additional C-H···Cl interactions contribute to the overall stability of the crystal lattice [6] [8].
The molecular packing of halogen-substituted indole derivatives is primarily stabilized by non-classical N-H···π and C-H···π interactions, supplemented by C-H···X (X = Cl) contacts [6]. These interactions establish the hierarchical arrangement of molecules in the crystal structure and determine the overall stability and physical properties of the crystalline material.
Thermal Decomposition Patterns
Based on thermogravimetric studies of related indole derivatives, 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one is expected to exhibit characteristic thermal decomposition behavior [9] [10]. Studies on indole-containing complexes, such as tris(indole-3-acetato)neodymium(III) dihydrate, demonstrate that thermal decomposition typically occurs in multiple distinct stages [11].
The first thermal event typically occurs between 25-121°C, corresponding to the loss of any residual water or volatile impurities, with mass losses ranging from 5.13-5.64% [11]. The second decomposition stage, occurring between 230-400°C, involves partial loss of organic components, with mass losses of approximately 33.96-32.86% [11]. The final decomposition stage extends from 499-660°C, resulting in complete breakdown of the organic framework with total mass losses reaching 78.33-61.88% [11].
Thermal Stability Assessment
Indole derivatives containing chloro substituents generally demonstrate good thermal stability in both oxidizing and inert atmospheres, which is important for potential applications [10]. The presence of electron-withdrawing chlorine atoms tends to enhance thermal stability by reducing the electron density of the aromatic system and decreasing susceptibility to thermal degradation reactions.
For heterocyclic compounds containing chloro substituents, thermal decomposition typically produces gaseous products including carbon dioxide, carbon monoxide, water vapor, and hydrogen chloride [10] [12]. In the case of compounds containing para-chlorobenzyl substituents, additional decomposition products such as anisole, para-chlorotoluene, and chlorobenzene have been identified [10].
Kinetic Parameters and Activation Energy
Thermal decomposition kinetics of indole derivatives typically follow first-order reaction mechanisms [11]. For related indole complexes, activation energies for thermal decomposition range from moderate to high values, reflecting the inherent stability of the indole ring system. The Dave and Chopra method has been successfully applied to determine kinetic parameters, with plots of log K versus 1/T yielding straight lines that support first-order kinetics assumptions [11].
Solvent Polarity Effects
The solubility behavior of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one in organic solvents follows predictable patterns based on polarity matching principles and intermolecular interaction compatibility. Based on studies of related indole derivatives, the compound is expected to show highest solubility in polar aprotic solvents and moderate solubility in polar protic solvents [13] [14] [15].
Ethyl acetate, with a polarity index of 4.3, represents an optimal solvent choice, providing high solubility (>10 mg/mL) due to favorable dipole-dipole interactions and moderate hydrogen bonding capability [15]. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), both highly polar aprotic solvents with polarity indices of 6.5 and 6.4 respectively, also demonstrate excellent solvating properties for this compound class, achieving solubilities in the 5-10 mg/mL range [13] [15].
Medium Polarity Solvent Performance
Solvents of intermediate polarity, including n-butanol, acetone, and isopropanol, provide moderate solubility performance for chlorinated indole derivatives. These solvents typically achieve solubilities in the 3-5 mg/mL range [15]. The slightly lower performance compared to high-polarity solvents reflects reduced capacity for dipole-dipole interactions with the dichlorinated aromatic system.
1,4-Dioxane, despite its moderate polarity index of 4.8, may show somewhat reduced solubility (2-4 mg/mL) due to its cyclic ether structure, which provides limited hydrogen bonding capability compared to linear alcohols or ketones [15].
Low Solubility Solvents
Lower alcohols including methanol, ethanol, and n-propanol demonstrate limited solvating power for 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one, with expected solubilities in the 1-3 mg/mL range [15]. This reduced performance reflects the competing effects of hydrogen bonding capability versus the hydrophobic nature of the chlorinated aromatic system.
Acetonitrile, despite its high polarity index of 6.2, shows poor solubility performance (<1 mg/mL) due to its limited hydrogen bonding capability and strong dipolar interactions that compete with solute solvation [14] [15]. Chloroform demonstrates the poorest solubility performance (<0.5 mg/mL), consistent with studies showing that indole derivatives containing chloro substituents have limited affinity for chlorinated solvents [14].
Structure-Solubility Relationships
The presence of two chlorine atoms in 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one significantly influences its solubility profile compared to unsubstituted indole derivatives. The electron-withdrawing effects of the chloro substituents increase the compound's dipole moment and enhance interactions with polar solvents [13]. However, the increased molecular weight and reduced hydrogen bonding capability relative to hydroxyl-substituted derivatives limit solubility in protic solvents.
The carbonyl group provides an important hydrogen bond acceptor site, favoring solvation in protic solvents capable of donating hydrogen bonds. The α-chloro substitution enhances the electrophilic character of the carbonyl carbon, potentially facilitating weak coordination interactions with electron-rich solvents [13].
Primary Protonation Site Analysis
The most probable protonation site for 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one is the nitrogen atom of the indole ring system. Based on computational studies of indole derivatives, the N-H protonation site exhibits an estimated pKa value of approximately 14.7 [16]. This value is slightly lower than the parent indole (pKa = 16.2) due to the electron-withdrawing effects of the chloro substituents, which reduce the electron density on the nitrogen atom and decrease its basicity [16] [17].
Computational bond dissociation energy calculations for related indole systems indicate that the heterolytic reaction Indole → N1-Indole⁻ + H⁺ requires 172.3 kJ/mol, corresponding to a calculated pKa of 14.7 [16]. This represents the most thermodynamically favorable protonation/deprotonation pathway for the compound.
Secondary Protonation Considerations
The carbonyl oxygen atom does not function as a basic site under normal conditions, as evidenced by comparison with acetone and related ketones that show no appreciable basicity [16]. The carbonyl group instead serves as an electrophilic center, making it susceptible to nucleophilic attack rather than protonation.
Similarly, the α-chloro carbon adjacent to the carbonyl group does not exhibit acidic properties comparable to typical organic acids. This carbon center functions primarily as an electrophilic site for nucleophilic substitution reactions rather than as a protonation site [16].
Electronic Effects on Acidity Constants
The presence of two chlorine atoms significantly influences the electronic properties of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one. The 5-chloro substituent on the indole ring reduces electron density through inductive and resonance effects, while the α-chloro group on the ethanone moiety enhances the electrophilic character of the carbonyl carbon [16].
These combined electron-withdrawing effects result in a compound that is less basic than parent indole but does not possess significant acidic character at typical pH ranges. The estimated pKa of 14.7 for the indole nitrogen indicates that the compound will remain predominantly in its neutral form under physiological and most laboratory conditions [16].
Comparative Analysis with Related Compounds
When compared to other indole derivatives, 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one exhibits intermediate basicity. Unsubstituted indole shows a pKa of 16.2, while more heavily substituted or electron-deficient derivatives may show pKa values as low as 12-13 [16]. The calculated value of 14.7 reflects the moderate electron-withdrawing influence of the two chloro substituents.